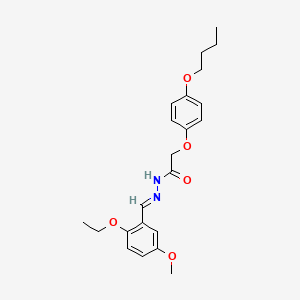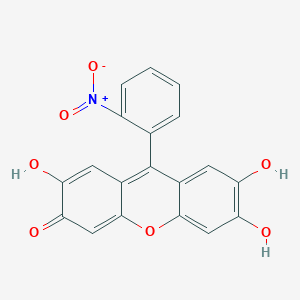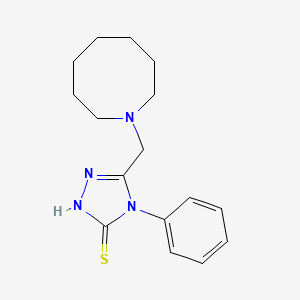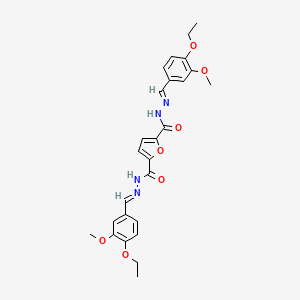
2-(4-butoxyphenoxy)-N'-(2-ethoxy-5-methoxybenzylidene)acetohydrazide
Descripción general
Descripción
2-(4-butoxyphenoxy)-N'-(2-ethoxy-5-methoxybenzylidene)acetohydrazide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Mecanismo De Acción
The mechanism of action of 2-(4-butoxyphenoxy)-N'-(2-ethoxy-5-methoxybenzylidene)acetohydrazide involves inhibiting specific enzymes and pathways in cancer and fungal cells. The compound has been shown to inhibit the activity of topoisomerase II, which is essential for DNA replication and cell division. Additionally, the compound induces apoptosis by activating caspase-3 and caspase-9, leading to cell death.
Biochemical and Physiological Effects
Studies have shown that 2-(4-butoxyphenoxy)-N'-(2-ethoxy-5-methoxybenzylidene)acetohydrazide exhibits minimal toxicity towards normal cells, indicating its selectivity towards cancer and fungal cells. The compound has also been shown to inhibit the migration and invasion of cancer cells, which are essential for metastasis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-(4-butoxyphenoxy)-N'-(2-ethoxy-5-methoxybenzylidene)acetohydrazide exhibits several advantages for lab experiments. The compound has a high yield and purity, making it easy to obtain and work with. Additionally, the compound exhibits potent activity against cancer and fungal cells, making it an excellent candidate for further research.
However, the compound has some limitations for lab experiments. The compound's solubility in water is limited, making it challenging to work with aqueous solutions. Additionally, the compound's mechanism of action is not fully understood, making it difficult to optimize its activity.
Direcciones Futuras
There are several future directions for the research of 2-(4-butoxyphenoxy)-N'-(2-ethoxy-5-methoxybenzylidene)acetohydrazide. One of the significant areas of research is the optimization of the compound's activity and selectivity towards cancer and fungal cells. Additionally, the compound's potential as a drug delivery system for cancer therapy is an exciting area of research. Finally, the compound's potential as an agricultural fungicide is an area of research that warrants further investigation.
Conclusion
In conclusion, 2-(4-butoxyphenoxy)-N'-(2-ethoxy-5-methoxybenzylidene)acetohydrazide is a chemical compound that exhibits potent activity against cancer and fungal cells. The compound's mechanism of action involves inhibiting specific enzymes and pathways, leading to cell death. The compound exhibits several advantages for lab experiments, including high yield and purity and potent activity against cancer and fungal cells. However, the compound has some limitations, including limited solubility in water and an unclear mechanism of action. There are several future directions for the research of this compound, including optimization of its activity and selectivity towards cancer and fungal cells and its potential as a drug delivery system and agricultural fungicide.
Aplicaciones Científicas De Investigación
2-(4-butoxyphenoxy)-N'-(2-ethoxy-5-methoxybenzylidene)acetohydrazide has been extensively studied for its potential applications in various fields. One of the significant research areas is cancer therapy. The compound has been shown to exhibit potent anticancer activity against various cancer cell lines, including breast cancer, lung cancer, and liver cancer. The mechanism of action involves inducing apoptosis and inhibiting cell proliferation.
Another area of research is the compound's potential as an antifungal agent. Studies have shown that 2-(4-butoxyphenoxy)-N'-(2-ethoxy-5-methoxybenzylidene)acetohydrazide exhibits potent antifungal activity against various fungal strains, including Candida albicans and Aspergillus niger.
Propiedades
IUPAC Name |
2-(4-butoxyphenoxy)-N-[(E)-(2-ethoxy-5-methoxyphenyl)methylideneamino]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2O5/c1-4-6-13-28-18-7-9-19(10-8-18)29-16-22(25)24-23-15-17-14-20(26-3)11-12-21(17)27-5-2/h7-12,14-15H,4-6,13,16H2,1-3H3,(H,24,25)/b23-15+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBBCRHHIXLRWJD-HZHRSRAPSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)OCC(=O)NN=CC2=C(C=CC(=C2)OC)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCOC1=CC=C(C=C1)OCC(=O)N/N=C/C2=C(C=CC(=C2)OC)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-butoxyphenoxy)-N'-(2-ethoxy-5-methoxybenzylidene)acetohydrazide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-[2-(2,4-dichlorobenzylidene)hydrazino]-N-(2-furylmethyl)-2-oxoacetamide](/img/structure/B3868317.png)

![ethyl 1-hydroxy-8-methyl-3,11-dioxa-9-azatricyclo[4.3.1.1~2,5~]undec-7-ene-7-carboxylate](/img/structure/B3868335.png)

![6-chloro-2-(1-{[1-(3-phenylpropyl)-1H-1,2,3-triazol-4-yl]carbonyl}-2-pyrrolidinyl)-1H-benzimidazole](/img/structure/B3868343.png)
![N-[2-(aminosulfonyl)phenyl]-4-hydroxy-1-methyl-2-oxo-1,2-dihydro-3-quinolinecarboxamide](/img/structure/B3868346.png)
![3-{[2-(3-hydroxybenzoyl)hydrazino]carbonyl}-1,2,2-trimethylcyclopentanecarboxylic acid](/img/structure/B3868354.png)
![5-{[4-(2-ethoxyphenyl)-1-piperazinyl]methyl}-4-ethyl-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B3868361.png)
![N-(4-chlorobenzyl)-2-oxo-2-[2-(2-thienylmethylene)hydrazino]acetamide](/img/structure/B3868369.png)


![4-fluorobenzaldehyde O-{[(3,4-dichlorophenyl)amino]carbonyl}oxime](/img/structure/B3868392.png)
![N'-[4-(diethylamino)benzylidene]benzenesulfonohydrazide](/img/structure/B3868404.png)